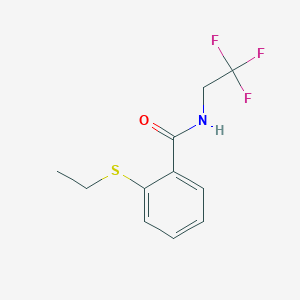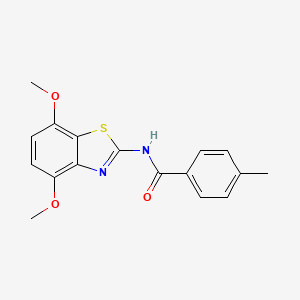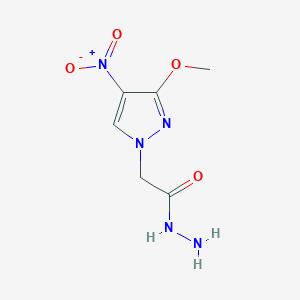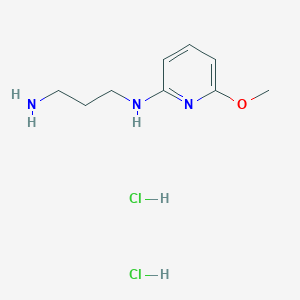
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide class of compounds and is characterized by its trifluoroethyl group and ethylsulfanyl substituent.
作用机制
The mechanism of action of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with GABA-A and NMDA receptors. This compound binds to the benzodiazepine site on GABA-A receptors, resulting in an increase in the activity of these receptors. This leads to an increase in the inhibitory tone in the brain, resulting in a reduction in neuronal excitability. This compound also enhances the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as an anxiolytic and antidepressant. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to enhance cognitive function and memory retention in animal models.
实验室实验的优点和局限性
One of the major advantages of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is its high selectivity for GABA-A and NMDA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in experimental studies.
未来方向
There are a number of potential future directions for research on 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the study of the role of this compound in synaptic plasticity and learning and memory processes. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-mercaptoethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(2,2,2-trifluoroethylthio)ethylamine, which is then reacted with 2-chlorobenzoyl chloride to yield this compound. The synthesis method of this compound has been extensively studied and optimized, resulting in high yields and purity.
科学研究应用
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of GABA-A receptors, which play a crucial role in regulating neuronal excitability. This compound has also been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. These properties make this compound a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
2-ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NOS/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYFXOMXQAMYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579122.png)
![8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2579123.png)

![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)

![Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2579140.png)
![2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2579141.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2579144.png)